4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Overview
Description
4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H18Cl2N4O3S and its molecular weight is 477.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.0476670 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivative Development
Research into the synthesis of novel derivatives containing the benzenesulfonamide moiety reveals the compound's versatility in forming heterocyclic compounds with potential biological activity. For example, Hassan et al. (2009) described the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives showing promising antimicrobial results against both Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Spectroscopic and Molecular Structure Investigation
The compound's structure and its derivatives have been extensively studied using various spectroscopic methods and theoretical calculations. Mansour and Ghani (2013) carried out comprehensive structural studies using techniques like FTIR, 1H NMR, and DFT calculations, providing insights into the molecule's stability and electronic properties (Mansour & Ghani, 2013).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of benzenesulfonamide derivatives. Nunna et al. (2014) synthesized novel heterocyclic compounds with a sulfamido moiety, showing significant antibacterial and antifungal activities, highlighting the potential for developing new antimicrobial agents (Nunna et al., 2014).
Theoretical and Computational Studies
Theoretical studies, such as those by Khashi et al. (2014), employ computational methods to understand the reaction mechanisms and improve the efficiency of synthesis processes involving benzenesulfonamide derivatives (Khashi et al., 2014).
Kinetic and Structural Analysis
Research on kinetic and structural aspects provides valuable information on the reactivity and potential applications of these compounds in various chemical reactions. Rublova et al. (2017) investigated the synthesis and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, contributing to the understanding of their chemical behavior (Rublova et al., 2017).
Properties
IUPAC Name |
4-[[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O3S/c1-13-11-14(2)26-21(25-13)27-31(29,30)17-6-4-16(5-7-17)24-10-9-20(28)15-3-8-18(22)19(23)12-15/h3-12,24H,1-2H3,(H,25,26,27)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAULKPWMOLQAC-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=C(C=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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